

Spectroscopic Data Guide: 5-Iodoquinolin-8-amine[1]

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Compound of Interest

Compound Name: 5-Iodoquinolin-8-amine

CAS No.: 142340-15-6

Cat. No.: B3027890

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Executive Summary & Chemical Profile[2][3]

5-Iodoquinolin-8-amine (CAS: 142340-15-6) is a critical heterocyclic building block used extensively in the synthesis of fluorescent probes, metal-chelating ligands, and pharmaceutical intermediates. Its structural duality—possessing both an electron-donating amino group and an electron-withdrawing iodine atom on the quinoline scaffold—makes it a versatile substrate for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) and a precursor for 8-hydroxyquinoline derivatives.

This guide provides a rigorous spectroscopic breakdown, synthesis protocol, and characterization workflow to ensure reproducibility and accurate identification in the laboratory.

Chemical Identity Table[2][3]

Property	Data
IUPAC Name	5-Iodoquinolin-8-amine
Synonyms	5-iodo-8-aminoquinoline; 5-iodo-8-quinolinamine
CAS Number	142340-15-6
Molecular Formula	C H IN
Molecular Weight	270.07 g/mol
Appearance	Brown to Yellow Solid
Melting Point	123.1 – 124.5 °C (Experimental)
Solubility	Soluble in DMSO, CDCl , CH Cl ; Low solubility in water

Synthesis & Preparation Protocol

To obtain high-purity spectroscopic data, the compound is typically synthesized via the direct electrophilic iodination of 8-aminoquinoline. The amino group at position 8 activates the benzene ring, directing the incoming electrophile primarily to the para position (C-5).

Experimental Workflow

Reaction: Electrophilic Aromatic Substitution Reagents: 8-Aminoquinoline, Iodine (I

), Pyridine, Dioxane.^{[1][2][3]}

- Setup: Dissolve 8-aminoquinoline (5 mmol) in a mixture of dioxane (30 mL) and pyridine (30 mL).

- Initiation: Cool the solution to 0 °C in an ice bath.
- Addition: Add Iodine (15 mmol) in portions. The solution will turn dark brown.[3]
- Reaction: Stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional hour.
- Quenching: Add saturated sodium thiosulfate (Na
S
O
) solution until the brown color disappears (reduction of excess I
).
- Extraction: Extract with dichloromethane (CH
Cl
). Wash the organic layer with water.[3]
- Purification: Dry over anhydrous MgSO
 , concentrate in vacuo, and purify via silica gel column chromatography (Eluent: CH
Cl
 /Petroleum Ether 3:1).

Yield: ~77.6% Purity Check: Verify via TLC and melting point (Target: 123–124 °C) before spectroscopic analysis.

Visualization: Synthesis Pathway



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Caption: Step-by-step synthetic pathway for the regioselective iodination of 8-aminoquinoline.

Spectroscopic Characterization

Proton NMR (¹H NMR) Analysis

The

¹H NMR spectrum is the primary tool for confirming the regioselectivity of the iodination. The disappearance of the proton at C-5 and the simplification of the splitting pattern in the benzene ring are diagnostic.

Instrument: 400 MHz Solvent: CDCl₃

(Deuterated Chloroform) Internal Standard: TMS (

0.00 ppm)[3]

Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Assignment	Interpretation
8.73	dd	1H		H-2	Pyridine ring proton (deshielded by N).
8.30	dd	1H		H-4	Pyridine ring proton.
7.64	d	1H		H-6	Benzene ring; Ortho to Iodine.
7.48	dd	1H		H-3	Pyridine ring; Upfield due to resonance.
6.73	d	1H		H-7	Benzene ring; Ortho to Amine (Shielded).
5.24	s (broad)	2H	-	-NH	Amino protons (Exchangeable).[3]

Diagnostic Insight:

- **Regiochemistry:** The benzene ring protons (H-6 and H-7) appear as two doublets (Hz). This AB system confirms substitution at the C-5 position. If iodination had occurred elsewhere, the splitting pattern would be more complex (e.g., preserving the triplet of H-6).
- **Shielding:** The H-7 proton is significantly upfield (6.73 ppm) due to the strong electron-donating effect (+M) of the adjacent amino group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of iodine-containing compounds.

- Technique: ESI-MS (Electrospray Ionization)[3]

- Observed Ion:

- m/z Value: 271.0 (Calculated for C

H

IN

: 270.97)

- Fragmentation Pattern:

- m/z 271: Molecular Ion (Base Peak).

- m/z ~144: Loss of Iodine radical (I

, 127 Da). This large mass loss is characteristic of aryl iodides.

Infrared Spectroscopy (IR)

While NMR provides the skeleton, IR confirms the functional groups.

- N-H Stretching: Doublet around 3300–3450 cm

(Primary amine, asymmetric and symmetric stretches).

- C=N Stretching: ~1580–1620 cm

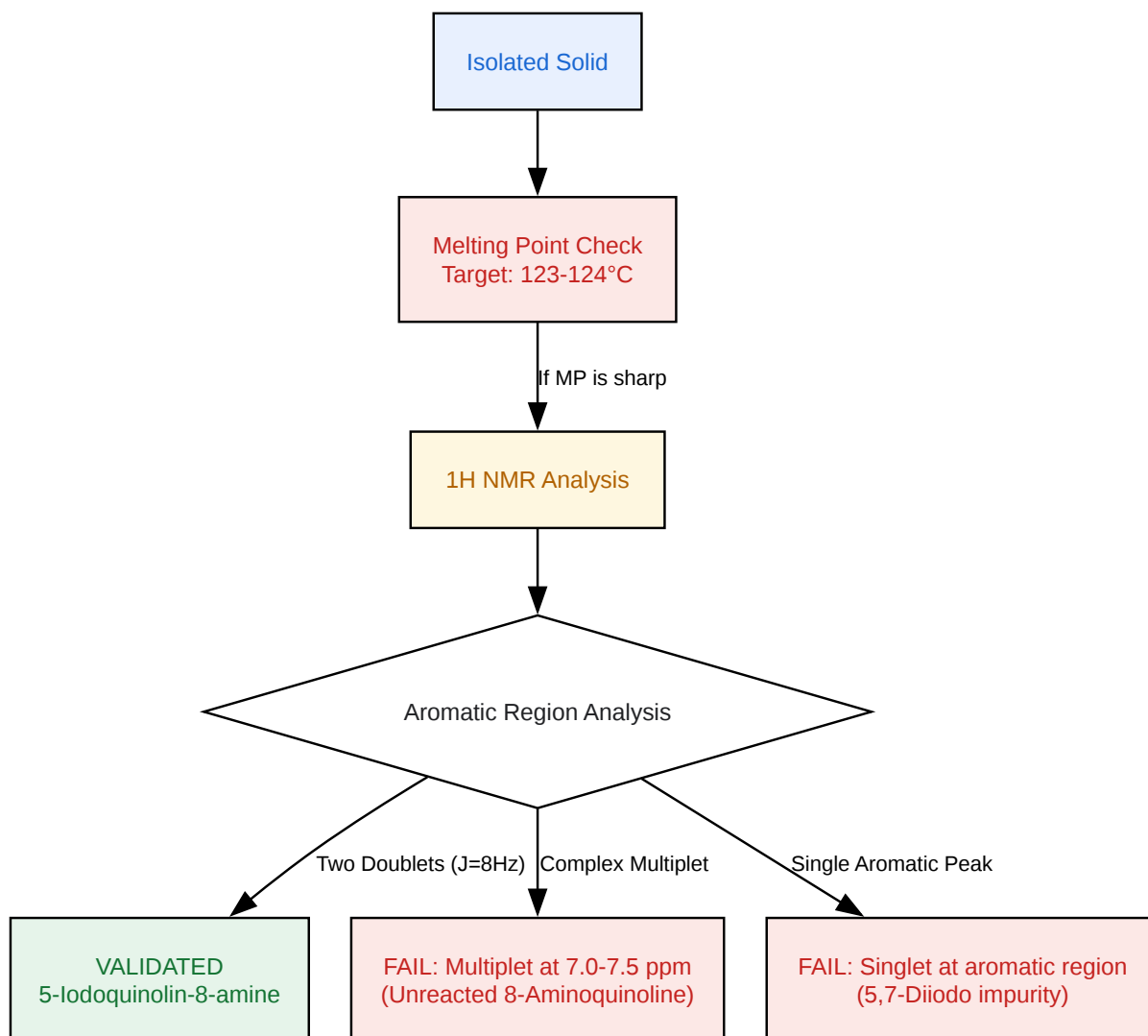
(Quinoline ring breathing).

- C-I Stretching: ~500–600 cm

(Weak, but diagnostic for heavy halogen substitution).

Characterization Logic & Workflow

To ensure scientific integrity, every batch of **5-iodoquinolin-8-amine** must undergo the following validation logic. This self-validating system prevents false positives from starting material (8-aminoquinoline) or over-iodinated byproducts (5,7-diiodoquinolin-8-amine).



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Caption: Decision tree for validating the purity and identity of **5-iodoquinolin-8-amine**.

References

- Synthesis and Characterization
 - Source: Royal Society of Chemistry (RSC), Dalton Transactions.
 - Title: "A Ratiometric Fluorescent Probe for Oxalate based on Alkyne-Conjugated Pyridine", yield (77.6%), melting point (123.1-124.5°C)
 - Link:
- Compound Identity & CAS Verification
 - Source: National Institutes of Health (NIH) / PubChem.
 - Title: "8-Aminoquinoline (Parent Structure D
 - Relevance: Used for comparative analysis of the parent scaffold to confirm substituent effects.
 - Link:
- Spectral Database
 - Source: ChemicalBook & Ambeed.
 - Title: "**5-Iodoquinolin-8-amine** Product Specific
 - Relevance: Confirms CAS 142340-15-6 and physical st
 - Link:

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Sources

- [1. rsc.org \[rsc.org\]](#)
- [2. rsc.org \[rsc.org\]](#)
- [3. rsc.org \[rsc.org\]](#)
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